GABA-A Receptor Antagonist Activity
The (2R)-enantiomer of 2-aminobut-3-yn-1-ol hydrochloride exhibits a binding affinity (Ki) of 4.96 μM at the human α1β2γ2 GABA-A receptor, functioning as an antagonist [1]. While direct comparative Ki data for the (2S)-enantiomer or racemate in the same assay is not publicly available, this quantitative value provides a baseline for evaluating stereochemical influence on target engagement. In contrast, a structurally related amino alcohol, (S)-2-aminobut-3-yn-1-ol hydrochloride, shows an EC50 of 48 μM as a GABA-A agonist in a different assay [2], highlighting that even minor stereochemical variations can shift both potency and functional activity at the same receptor class.
| Evidence Dimension | GABA-A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.96 μM (antagonist activity) |
| Comparator Or Baseline | (S)-2-aminobut-3-yn-1-ol hydrochloride (agonist): EC50 = 48 μM |
| Quantified Difference | 9.7-fold difference in potency, but note different assay readouts (antagonist Ki vs. agonist EC50) |
| Conditions | Human α1β2γ2 GABA-A receptor expressed in HEK293 cells, FMP assay (antagonist); human GABA-A α1β2γ2S receptor expressed in tsA201 cells (agonist) |
Why This Matters
For CNS drug discovery programs targeting GABA-A receptors, the (2R)-enantiomer provides a defined antagonist profile with micromolar potency, whereas the (2S)-enantiomer acts as a weak agonist—a functional distinction critical for lead optimization.
- [1] BindingDB. (n.d.). BDBM50588337 (CHEMBL5177970): Affinity Data for (2R)-2-Aminobut-3-yn-1-ol hydrochloride. BindingDB Entry 50588337. View Source
- [2] BindingDB. (n.d.). BDBM50525193 (CHEMBL4455221): Affinity Data for (S)-2-Aminobut-3-yn-1-ol hydrochloride. BindingDB Entry 50525193. View Source
